molecular formula C9H13N4NaO4S2 B12307329 Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate

Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate

Cat. No.: B12307329
M. Wt: 328.3 g/mol
InChI Key: GKBNHZDWQUMRFH-ORQKEDRFSA-M
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Description

Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate is a complex organic compound with a unique structure that includes both sulfonate and hydrazonoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to maintain consistency and efficiency. The process would likely include steps such as mixing, heating, cooling, and purification, with strict quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.

    Reduction: This reaction involves the gain of electrons and can lead to the conversion of functional groups to a lower oxidation state.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines or other reduced forms of the original compound.

Scientific Research Applications

Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate
  • Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate anhydrous

Uniqueness

Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate is unique due to its specific combination of functional groups and its hydrated form, which may influence its reactivity and interactions compared to similar compounds.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13N4NaO4S2

Molecular Weight

328.3 g/mol

IUPAC Name

sodium;[4-[(E)-(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate

InChI

InChI=1S/C9H12N4O3S2.Na.H2O/c10-9(17)13-12-5-7-1-3-8(4-2-7)11-6-18(14,15)16;;/h1-5,11H,6H2,(H3,10,13,17)(H,14,15,16);;1H2/q;+1;/p-1/b12-5+;;

InChI Key

GKBNHZDWQUMRFH-ORQKEDRFSA-M

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N)NCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)NCS(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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